molecular formula C11H15NOS B13569459 2-(4-Isopropoxyphenyl)ethanethioamide

2-(4-Isopropoxyphenyl)ethanethioamide

Cat. No.: B13569459
M. Wt: 209.31 g/mol
InChI Key: FKDPIUDFSZJHID-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)ethanethioamide is an organic compound with the molecular formula C11H15NOS It is a thioamide derivative, characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)ethanethioamide typically involves the reaction of 4-isopropoxybenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The thioamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Products with different functional groups replacing the thioamide group.

Scientific Research Applications

2-(4-Isopropoxyphenyl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: A simpler thioamide with similar chemical properties.

    Benzothioamide: Another thioamide derivative with a benzene ring.

    Thioformamide: The simplest thioamide, used as a reference compound in studies.

Uniqueness

2-(4-Isopropoxyphenyl)ethanethioamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thioamides and can lead to different applications and effects.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)ethanethioamide

InChI

InChI=1S/C11H15NOS/c1-8(2)13-10-5-3-9(4-6-10)7-11(12)14/h3-6,8H,7H2,1-2H3,(H2,12,14)

InChI Key

FKDPIUDFSZJHID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=S)N

Origin of Product

United States

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